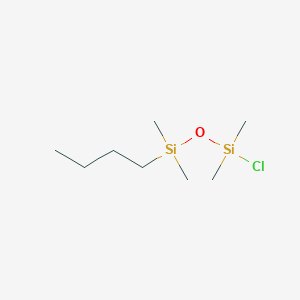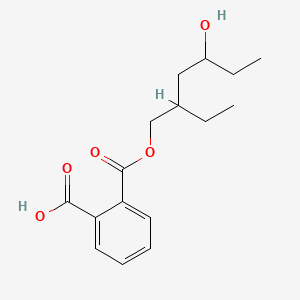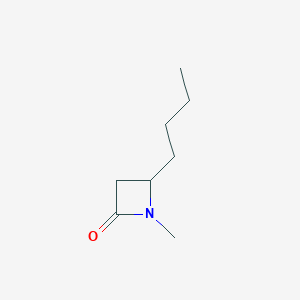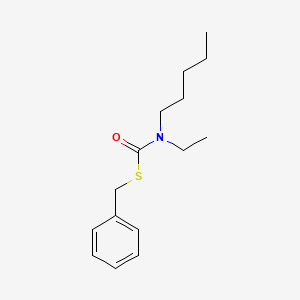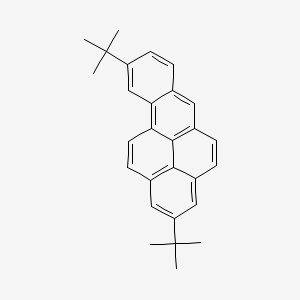
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is a polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods. This compound is formed through the incomplete combustion of organic matter at high temperatures. It is recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and health impacts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- typically involves the alkylation of benzo(a)pyrene. This process can be achieved through Friedel-Crafts alkylation, where benzo(a)pyrene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
the general approach would involve large-scale Friedel-Crafts alkylation, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones and epoxides.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound in studies related to:
Environmental Chemistry: Understanding the behavior and fate of polycyclic aromatic hydrocarbons in the environment.
Toxicology: Investigating the toxic effects and mechanisms of action of carcinogenic compounds.
Cancer Research: Studying the formation of DNA adducts and mutations that lead to cancer.
Analytical Chemistry: Developing methods for the detection and quantification of polycyclic aromatic hydrocarbons in various matrices
作用機序
The carcinogenicity of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates such as diol epoxides. These intermediates can intercalate into DNA and form covalent adducts with nucleophilic bases, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) also plays a role in mediating some of the biological effects of this compound .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzopyrenes: Similar polycyclic aromatic hydrocarbons with additional fused rings.
Cyclopentapyrenes: Compounds with a cyclopenta-fused ring structure.
Naphthopyrenes: Compounds with naphthalene fused to pyrene.
Uniqueness
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. These bulky substituents can affect the compound’s ability to interact with enzymes and DNA, potentially altering its carcinogenic potential compared to its parent compound .
特性
| 80484-71-5 | |
分子式 |
C28H28 |
分子量 |
364.5 g/mol |
IUPAC名 |
2,9-ditert-butylbenzo[a]pyrene |
InChI |
InChI=1S/C28H28/c1-27(2,3)21-11-9-17-13-18-7-8-19-14-22(28(4,5)6)15-20-10-12-23(24(17)16-21)26(18)25(19)20/h7-16H,1-6H3 |
InChIキー |
JLSGVLRRLWPCNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C3C=CC4=C5C3=C(C=CC5=CC(=C4)C(C)(C)C)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
